5-Fluoro-N-(4-methyl-3-propionylaminosulfonylphenyl)-N'-(4-(prop-2-ynyloxy)phenyl)-2,4-pyrimidinediamine
准备方法
R-348 的合成涉及多个步骤,包括关键中间体的形成以及随后在特定条件下的反应。详细的合成路线和反应条件是专有的,在公开文献中没有完全披露。 制备通常涉及使用有机溶剂、催化剂和试剂来实现所需的化学转化 .
化学反应分析
R-348 会发生多种类型的化学反应,包括:
氧化: 该反应涉及氧气的添加或氢的去除。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 该反应涉及氢的添加或氧的去除。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。常见的试剂包括卤素和亲核试剂。
科学研究应用
化学: 它被用作研究工具来研究 JAK3 的抑制及其对细胞信号通路的影响。
生物学: R-348 用于研究 JAK3 在免疫细胞功能中的作用及其作为自身免疫性疾病治疗靶点的潜力。
作用机制
R-348 通过选择性抑制 JAK3 发挥作用,JAK3 是一种参与免疫系统活化和细胞因子信号传导的细胞质酪氨酸激酶。JAK3 与信号转导子和转录激活因子 (STAT) 结合后才能发挥作用。通过抑制 JAK3,R-348 通过减弱白介素 7 (IL7) 和白介素 15 (IL-15) 途径阻碍 CD8 记忆细胞的发育。 这使其成为治疗自身免疫性疾病的有前景的药物 .
相似化合物的比较
与其他类似化合物相比,R-348 在选择性抑制 JAK3 方面独树一帜。一些类似的化合物包括:
托法替尼: 一种针对 JAK1、JAK2 和 JAK3 的 JAK 抑制剂。
巴瑞替尼: 一种针对 JAK1 和 JAK2 的 JAK 抑制剂。
鲁索利替尼: 一种针对 JAK1 和 JAK2 的 JAK 抑制剂。
R-348 对 JAK3 的特异性使其在研究这种激酶在免疫细胞功能中的作用以及开发针对自身免疫性疾病的靶向疗法方面特别有价值 .
属性
IUPAC Name |
N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O4S/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNXKVGKIFNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R438 is a selective Janus tyrosine kinase 3 (JAK3) inhibitor prodrug which is converted to its active metabolite R333. JAKs are cytoplasmic tyrosine kinases that are involved in immune system activation and cytokine signaling. They achieve their effects when coupled with signal tranducers and activators of transcription (STATs). JAK3 is critical to immune system activation, and high levels of JAK3 are expressed in cells and thyocytes, and are inducible in T and B cells. JAK3 is also found in nonhematopoietic cells, but its function in these cells is currently undetermined. JAK3 inhibitors impede the development of CD8 memory cells by attenuating the interleukin 7 (IL7) and interleukin 15 (IL-15) pathways, making it a promising drug for treatment of autoimmune disorders. | |
Record name | R-348 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916742-11-5 | |
Record name | R-348 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916742115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-348 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06321 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | R-348 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J396119JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。